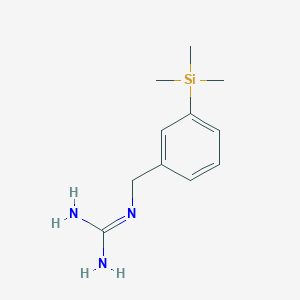

3-三甲基甲硅烷基苄基胍

描述

3-Trimethylsilylbenzylguanidine, also known as meta-TMSBG or meta-(trimethylsilyl)benzylguanidine, is a chemical compound . It has been used in the radiosynthesis of no-carrier-added meta-[124I]iodobenzylguanidine for PET imaging of metastatic neuroblastoma . This compound is an analogue of the hormone and neurotransmitter norepinephrine and its adrenergic uptake, storage, and release properties allow its different radiolabelled forms to be clinically used for the radiotherapy and imaging of neuroendocrine tumours and cardiac diseases .

Synthesis Analysis

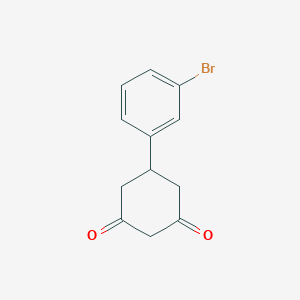

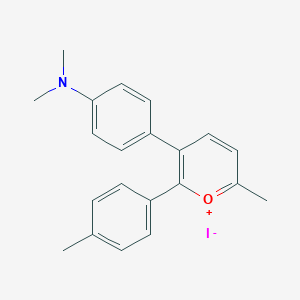

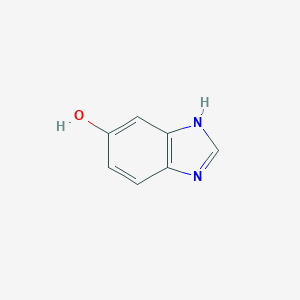

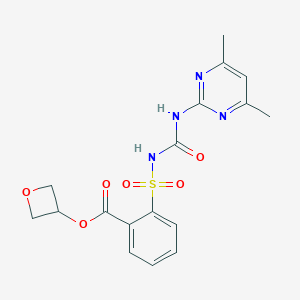

The synthesis of 3-Trimethylsilylbenzylguanidine involves several steps starting from 3-bromotoluene . In the context of radiosynthesis for PET imaging, radiolabelling of meta-iodobenzylguanidine (mIBG) was achieved via the iododesilylation reaction between [124I]sodium iodide and meta-trimethylsilylbenzylguanidine . The [124I] mIBG was produced in 62–70% radioiodide incorporation yield from [124I]sodium iodide .Molecular Structure Analysis

The molecular structure of 3-Trimethylsilylbenzylguanidine can be analyzed using various tools such as a structural formula editor and a 3D model viewer . These tools can convert the molecule into a 3D model which can then be displayed for further analysis .Chemical Reactions Analysis

The chemical reactions involving 3-Trimethylsilylbenzylguanidine are primarily related to its use in the radiosynthesis of meta-[124I]iodobenzylguanidine . The iododesilylation reaction between [124I]sodium iodide and meta-trimethylsilylbenzylguanidine is a key step in this process .科学研究应用

有机合成中的催化应用3-三甲基甲硅烷基苄基胍已在有机合成领域得到探索,特别是在催化过程中。例如,1,1,3,3-四甲基胍充当氰基化各种酮和醛的有效催化剂,在无溶剂条件下以高产率生成氰醇三甲基甲硅烷基醚 (王等人,2006)。

放射治疗应用与 3-三甲基甲硅烷基苄基胍相关的间碘苄基胍 (MIBG) 在嗜铬细胞瘤和神经母细胞瘤等肿瘤的靶向放射治疗中显示出潜力。通过间三甲基甲硅烷基苄基胍的碘脱硅化合成无载体 131I-MIBG,因其高放射化学产率和比活性而尤为重要,增强了治疗效果 (Mairs 等人,1994)。

放射性碘化合物的合成该化合物还有助于合成放射性碘化化合物,例如无载体添加的间-[131I]碘苄基胍 ([131I]MIBG),用于对神经内分泌起源的肿瘤进行成像。该过程涉及放射碘脱硅化,产生高放射化学产率和体外特异性结合,表明其在诊断和治疗应用中的重要作用 (Vaidyanathan 和 Zalutsky,1993)。

电合成创新3-三甲基甲硅烷基苄基胍还用于芳基碘化物的电合成。已经开发出一种从三甲基甲硅烷基取代的芳烃开始的碘化芳香族化合物电化学方法,说明了其在有机合成和放射性示踪剂的创建中的用处 (Möckel 等人,2018)。

核医学应用在核医学中,3-三甲基甲硅烷基苄基胍对于制备放射性碘化的间碘苄基胍 (MIBG) 至关重要,MIBG 用于神经母细胞瘤转移的正电子发射断层扫描 (PET) 成像。该应用强调了其在提高肿瘤学诊断准确性和治疗监测方面的重要性 (Green 等人,2016)。

属性

IUPAC Name |

2-[(3-trimethylsilylphenyl)methyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3Si/c1-15(2,3)10-6-4-5-9(7-10)8-14-11(12)13/h4-7H,8H2,1-3H3,(H4,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOAMYMDGVKAET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC(=C1)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162541 | |

| Record name | 3-Trimethylsilylbenzylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Trimethylsilylbenzylguanidine | |

CAS RN |

143773-92-6 | |

| Record name | 3-Trimethylsilylbenzylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143773926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Trimethylsilylbenzylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B117314.png)

![4H-[1,3]dioxino[4,5-b]pyridine](/img/structure/B117346.png)